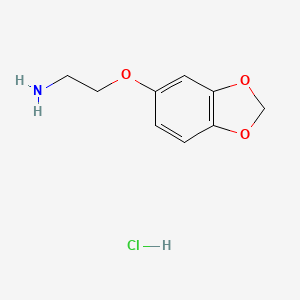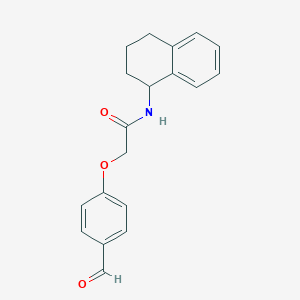
1-(2,5-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazole Derivatives in Organic Synthesis and Pharmaceuticals
Triazole rings, such as those in 1,2,4-triazole derivatives, play a crucial role in the fine organic synthesis industry, including the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. The versatility of triazole chemistry allows for the creation of compounds with a wide range of biological activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. These compounds are extensively used in the development of new drugs and materials with specific functional attributes, highlighting the importance of triazole derivatives in medicinal chemistry and material science (Nazarov et al., 2021).
Triazole-Based Ligands in Neuropsychiatric Disorder Treatment
Further research on triazole derivatives, particularly those acting as dopamine D2 receptor (D2R) ligands, has shown promise in the treatment of neuropsychiatric disorders. Compounds featuring triazole rings have been identified as potential therapeutic agents for conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural attributes of these compounds, including the triazole ring, contribute to their high affinity for D2Rs, demonstrating the significance of triazole derivatives in the discovery of new psychiatric and neurological treatments (Radomír Jůza et al., 2022).
Eco-friendly Synthesis of Triazoles
Recent advancements in the eco-friendly synthesis of triazoles, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), underscore the importance of sustainable methods in the production of triazole derivatives. These methods not only offer a greener alternative to traditional synthesis but also enable the efficient creation of triazoles with a broad range of applications in drug development and beyond. The emphasis on eco-friendly procedures reflects a growing trend towards sustainability in chemical synthesis (M. D. de Souza et al., 2019).
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-26-13-6-4-5-12(9-13)15-11-29-20(22-15)18-19(21)25(24-23-18)16-10-14(27-2)7-8-17(16)28-3/h4-11H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEKTYHGQIXGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

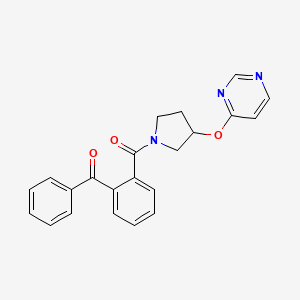
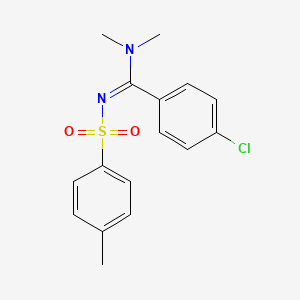
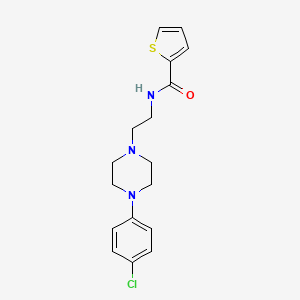
![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814516.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2814517.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid](/img/structure/B2814520.png)
![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)
![2-(4-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2814522.png)


